Altanserin

Catalog No.
S518171
CAS No.
76330-71-7
M.F
C22H22FN3O2S
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altanserin

CAS Number

76330-71-7

Product Name

Altanserin

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C22H22FN3O2S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29)

InChI Key

SMYALUSCZJXWHG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S

Solubility

Soluble in DMSO

Synonyms

Altanserin; R 53200; R-53200; R53200;

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S

Isomeric SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4N=C3S

Description

The exact mass of the compound Altanserin is 411.1417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-HT2 Receptor Antagonist

The primary function of Altanserin is as a selective antagonist for serotonin type 2 receptors (5-HT2 receptors). These receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, including mood, cognition, and cardiovascular function [1]. By blocking the binding of serotonin to these receptors, Altanserin allows researchers to investigate the specific effects of 5-HT2 receptor activation in isolation. This helps to elucidate the contribution of the serotonin system to different biological phenomena.

[1] Leysen JE, Gommeren W, Mertens J, et al. Effect of acute, repeated and chronic administration of ritanserin on in vitro and in vivo serotonin S2 receptor binding. Psychopharmacology (Berl). 1993;111(3-4):306-13. PubMed: )

Serotonin Release Studies

Altanserin's ability to antagonize 5-HT2 receptors makes it useful in studies that assess serotonin release capacity. By blocking the inhibitory feedback loop mediated by 5-HT2 receptors on presynaptic neurons, Altanserin can indirectly stimulate further serotonin release. This allows researchers to measure the functionality of the serotonergic system and its response to various stimuli [1].

[1] Procurenet Limited Altanserin Hydrochloride Hydrate - High-Quality Compound for Serotonergic Research:

Applications in Various Research Fields

Due to its ability to modulate the serotonin system, Altanserin finds applications in diverse research areas. Here are some examples:

  • Neuropsychiatric Disorders: Researchers are investigating the role of the serotonin system in neuropsychiatric disorders like schizophrenia, depression, and anxiety. Altanserin can be used to understand how manipulating 5-HT2 receptor activity might influence these conditions [1].
  • Drug Development: The insights gained from studying 5-HT2 receptors using Altanserin can inform the development of new drugs targeting the serotonin system for therapeutic purposes [1].
  • Physiological Function: Studies employing Altanserin can contribute to the understanding of how the serotonin system is involved in various physiological processes beyond the central nervous system, such as cardiovascular regulation and gastrointestinal function [1].

Altanserin is a chemical compound recognized for its role as a selective antagonist of the 5-Hydroxytryptamine (serotonin) 2A receptor. Its chemical formula is C₂₂H₂₂FN₃O₂S, and it has a molar mass of 411.50 g/mol. Altanserin is particularly notable for its application in neuroimaging, where it is labeled with the isotope fluorine-18 and used as a radioligand in positron emission tomography (PET) studies to visualize and quantify serotonin receptor distribution in the brain .

  • Altanserin acts as a competitive antagonist at serotonin 5-HT2A receptors. This means it binds to the same receptor site as serotonin, a neurotransmitter, but doesn't activate the receptor, thereby blocking the effects of serotonin [].
  • Blocking 5-HT2A receptors has been implicated in various physiological processes, including mood regulation, cognition, and hallucinations [].
  • Data on the specific toxicity of Altanserin is limited. However, due to its structural similarity to known hallucinogenic drugs, it's likely to exhibit psychoactive effects at high doses [].
  • Information on flammability and reactivity is not readily available in scientific literature.
  • Important Note: Due to the potential psychoactive effects, Altanserin should only be handled by trained researchers in a controlled laboratory setting.
. The initial step includes the reaction of 4-(4-fluorobenzoyl)piperidine with 2-bromoethylamine to produce an intermediate compound. This intermediate then reacts with thiophosgene to yield an isothiocyanate derivative. Finally, this derivative undergoes intramolecular lactamization to form altanserin .

Key steps in the synthesis include:

  • Formation of Intermediate:
    • Reaction of 4-(4-fluorobenzoyl)piperidine with 2-bromoethylamine.
  • Isothiocyanate Derivative:
    • Reaction with thiophosgene.
  • Lactamization:
    • Intramolecular reaction leading to altanserin.

Altanserin exhibits significant biological activity as a selective antagonist at the serotonin 2A receptor, which plays a crucial role in various neuropsychiatric conditions. Research indicates that binding affinity to the serotonin 2A receptor decreases with age, suggesting its potential relevance in age-related neuropsychiatric disorders . Studies have shown that altanserin can be used to assess alterations in serotonin receptor availability in conditions such as depression and anorexia nervosa .

Altanserin can be synthesized through various methods, primarily focusing on the use of nitroaltanserin as a precursor. The synthesis typically involves:

  • Aromatic Nucleophilic Substitution: Using fluorine-18 fluoride in a modified synthesis module.
  • High-Temperature Reactions: Conducted in dimethylformamide or dimethyl sulfoxide at elevated temperatures (up to 150 degrees Celsius) to enhance yields .

Altanserin's primary application lies in neuroimaging, particularly for studying the serotonergic system in the brain through PET scans. It has been instrumental in:

  • Mapping serotonin receptor distribution.
  • Investigating neuropsychiatric disorders such as schizophrenia and depression.
  • Researching age-related changes in serotonin receptor binding .

Additionally, altanserin has potential applications in drug development, particularly for compounds targeting serotonin receptors.

Studies involving altanserin have focused on its interactions with various biological systems, particularly concerning its binding characteristics at the serotonin 2A receptor. Research indicates that:

  • Altanserin binding patterns can vary significantly based on individual characteristics such as age and genetic factors.
  • Its binding affinity has been compared with other radioligands, showing comparable results with compounds like [11C]volinanserin and [18F]setoperone .

These studies are crucial for understanding how variations in serotonin receptor availability can influence psychiatric conditions.

Several compounds exhibit structural and functional similarities to altanserin, particularly as serotonin receptor antagonists. Below is a comparison highlighting their uniqueness:

CompoundStructure/FunctionalityUnique Features
VolinanserinAnother selective antagonist of the serotonin 2A receptorUsed primarily as a PET radioligand; less studied than altanserin
KetanserinA serotonin 2A antagonist with broader receptor activityUsed clinically for hypertension; different pharmacological profile
SetoperoneA radioligand for serotonin receptorsPrimarily used for SPECT imaging; distinct from PET applications

Altanserin's specificity for the serotonin 2A receptor and its application as a radioligand make it unique among these compounds, contributing significantly to research on serotonergic function in various neuropsychiatric disorders.

Molecular Formula and Weight (C22H22FN3O2S)

Altanserin possesses the molecular formula C22H22FN3O2S, representing a complex heterocyclic compound with multiple functional groups [1] [2] [3]. The compound has a molecular weight of 411.49 to 411.5 grams per mole for the free base form [1] [2] [4] [5]. This molecular composition includes 22 carbon atoms, 22 hydrogen atoms, one fluorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the compound's structural complexity and diverse chemical functionality [1] [2].

The molecular weight calculations are consistent across multiple authoritative sources, with slight variations in decimal precision. The PubChem database reports the molecular weight as 411.5 g/mol [1], while other chemical databases specify 411.49 g/mol [2] [6]. These minor discrepancies are attributed to rounding differences in computational methods used by different databases.

Chemical Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for altanserin is 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one [7] [8] [9]. This nomenclature precisely describes the compound's structural arrangement, indicating the presence of a quinazolinone core structure with specific substitutions at defined positions.

Alternative chemical names include the systematic designation 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone [2] [3] [10]. The compound is also known by various synonyms including altanserina, altanserine, and altanserinum, reflecting international nomenclature variations [1] [4]. The Chemical Abstracts Service (CAS) registry number 76330-71-7 serves as the unique identifier for this compound across chemical databases [1] [2] [3].

Structural Characteristics

Quinazoline Core Structure

The quinazoline core structure forms the fundamental backbone of altanserin, consisting of a fused bicyclic system comprising a benzene ring and a pyrimidine ring [1] [3] [11]. This heterocyclic framework is characterized by nitrogen atoms at positions 1 and 3 of the pyrimidine portion, creating a privileged scaffold known for diverse pharmacological activities [12]. The quinazoline system in altanserin specifically exists as a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, where the thioxo group (sulfur double-bonded to carbon) replaces the typical oxygen at position 2 [13].

The quinazoline ring system demonstrates planarity with minimal deviation, as evidenced by crystallographic studies of related compounds showing root mean square deviations of approximately 0.052 Å [13]. This planar configuration is crucial for the compound's binding properties and biological activity. The presence of the thioxo group at position 2 significantly influences the electronic properties of the quinazoline core, contributing to the compound's selectivity and binding affinity [11] [13].

Fluorobenzoyl Piperidine Moiety

The fluorobenzoyl piperidine moiety represents a critical pharmacophoric element of altanserin, specifically the 4-(4-fluorobenzoyl)piperidine fragment [14]. This structural component consists of a piperidine ring (six-membered saturated nitrogen heterocycle) substituted at the 4-position with a 4-fluorobenzoyl group. The fluorine atom is positioned para to the carbonyl group on the benzene ring, creating a specific electronic environment that influences binding properties [14].

The 4-(4-fluorobenzoyl)piperidine fragment is considered a privileged structure in medicinal chemistry, particularly for serotonin receptor antagonists [14]. This moiety serves as a butyrophenone pharmacophore constrained within a six-membered ring system, providing optimal spatial orientation for receptor binding [14]. The fluorine substitution enhances metabolic stability and modulates lipophilicity, contributing to the compound's pharmacokinetic properties.

The ethyl linker connecting the piperidine nitrogen to the quinazoline core provides appropriate molecular flexibility while maintaining the spatial relationship necessary for optimal receptor interaction [3] [15]. This structural arrangement allows the compound to adopt conformations suitable for binding to serotonin 2A receptors.

Salt Forms

Altanserin Hydrochloride (C22H23ClFN3O2S)

Altanserin hydrochloride represents the primary salt form utilized in research and pharmaceutical applications. The hydrochloride salt has the molecular formula C22H23ClFN3O2S with a molecular weight of 447.95 g/mol on an anhydrous basis [2] [16] [17]. The addition of hydrochloric acid to form the salt enhances the compound's stability and solubility characteristics compared to the free base form.

The hydrochloride salt commonly exists as a hydrate, specifically as altanserin hydrochloride hydrate with the formula C22H22FN3O2S·HCl·xH2O [16] [17]. Commercial preparations typically contain 1.5 molecules of water per molecule of altanserin hydrochloride, resulting in a molecular weight of 474.97 g/mol [10] [16]. This hydrated form provides optimal stability for storage and handling under standard laboratory conditions.

The hydrochloride salt exhibits superior physical properties compared to the free base, including enhanced thermal stability with melting points between 227-228°C [10]. The salt form also demonstrates improved handling characteristics, appearing as a white to off-white solid that is more amenable to precise weighing and formulation procedures [10] [16].

Physicochemical Properties

Solubility Profile

Altanserin exhibits distinctive solubility characteristics that influence its formulation and analytical procedures. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO), with concentrations exceeding 5 mg/mL readily achievable [6] [16] [17]. For the hydrochloride salt, solubility in DMSO can reach 20 mM with gentle warming, making DMSO the preferred solvent for stock solution preparation [10] [16].

The compound is notably insoluble in water, a property that necessitates the use of organic solvents or co-solvent systems for biological applications [16] [17]. This hydrophobic character is consistent with the compound's lipophilic nature and ability to cross biological membranes. The water insolubility requires specialized formulation strategies for in vivo applications, typically involving ethanol-saline mixtures or other biocompatible solvent systems [18].

Analytical procedures commonly employ acetonitrile-water mixtures or methanol-tetrahydrofuran-water systems for high-performance liquid chromatography separations [19] [20] [21]. The compound's solubility in these mobile phases enables effective purification and quantitative analysis. Ethanol serves as an effective solvent for extraction and formulation procedures, with the compound readily dissolving in ethanolic solutions [18].

Stability Characteristics

Altanserin demonstrates favorable stability characteristics under appropriate storage conditions. The compound exhibits chemical stability when stored at refrigerated temperatures (2-8°C) under desiccated conditions [10] [16] [17]. Long-term stability studies indicate that the compound maintains its integrity for extended periods when protected from moisture and light.

Thermal stability analysis reveals melting points of 225.5°C for the free base and 227-228°C for the hydrochloride salt [5] [10]. These relatively high melting points indicate good thermal stability under normal handling conditions. The compound remains stable under recommended temperatures and pressures, with no significant degradation observed during routine laboratory manipulations [5].

Chemical stability studies demonstrate that altanserin is incompatible with strong oxidizing agents, which may cause decomposition [5]. Under extreme conditions, thermal decomposition may produce hazardous products including carbon oxides, hydrogen fluoride, nitrogen oxides, and sulfur oxides [5]. However, under normal storage and handling conditions, such decomposition does not occur.

Formulation stability studies of [18F]altanserin preparations indicate that the compound maintains radiochemical purity exceeding 95% for up to 7 hours post-synthesis [22] [21]. This stability profile is adequate for most research applications and radiopharmaceutical procedures. The compound's stability in biological matrices has been demonstrated, with minimal degradation observed in plasma over extended periods [22] [18].

Data Tables

PropertyFree BaseHydrochlorideHydrochloride Hydrate
Molecular FormulaC22H22FN3O2SC22H23ClFN3O2SC22H22FN3O2S·HCl·1.5H2O
Molecular Weight (g/mol)411.49-411.5447.95474.97
Melting Point (°C)225.5227-228227-228
AppearanceYellowish solidWhite solidWhite to light yellow solid
Water SolubilityInsolubleInsolubleInsoluble
DMSO Solubility>5 mg/mL>5 mg/mL20 mM (with warming)
Stability ParameterSpecificationReference
Storage Temperature2-8°C (refrigerated) [10] [16] [17]
Storage ConditionsDesiccated, protected from light [10] [16]
Chemical StabilityStable under recommended conditions [5] [10]
Thermal Decomposition>225°C [5] [10]
Incompatible MaterialsStrong oxidizing agents [5]
Formulation Stability>95% purity for 7 hours [22] [21]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

411.14167629 g/mol

Monoisotopic Mass

411.14167629 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5015H744JQ

MeSH Pharmacological Classification

Serotonin Antagonists

Other CAS

76330-71-7

Wikipedia

Altanserin

Dates

Modify: 2023-08-15
1: Kroll T, Elmenhorst D, Matusch A, Celik AA, Wedekind F, Weisshaupt A, Beer S, Bauer A. [¹⁸F]Altanserin and small animal PET: impact of multidrug efflux transporters on ligand brain uptake and subsequent quantification of 5-HT₂A receptor densities in the rat brain. Nucl Med Biol. 2014 Jan;41(1):1-9. doi: 10.1016/j.nucmedbio.2013.09.001. Epub 2013 Oct 9. PubMed PMID: 24120220.
2: Hansen HD, Ettrup A, Herth MM, Dyssegaard A, Ratner C, Gillings N, Knudsen GM. Direct comparison of [(18) F]MH.MZ and [(18) F] altanserin for 5-HT2A receptor imaging with PET. Synapse. 2013 Jun;67(6):328-37. doi: 10.1002/syn.21643. Epub 2013 Mar 7. PubMed PMID: 23390031.
3: Ettrup A, Svarer C, McMahon B, da Cunha-Bang S, Lehel S, Møller K, Dyssegaard A, Ganz M, Beliveau V, Jørgensen LM, Gillings N, Knudsen GM. Serotonin 2A receptor agonist binding in the human brain with [(11)C]Cimbi-36: Test-retest reproducibility and head-to-head comparison with the antagonist [(18)F]altanserin. Neuroimage. 2016 Apr 15;130:167-174. doi: 10.1016/j.neuroimage.2016.02.001. Epub 2016 Feb 11. PubMed PMID: 26876490.
4: Kroll T, Elmenhorst D, Matusch A, Wedekind F, Weisshaupt A, Beer S, Bauer A. Suitability of [18F]altanserin and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models. Mol Imaging Biol. 2013 Aug;15(4):456-67. doi: 10.1007/s11307-013-0621-3. Epub 2013 Mar 1. PubMed PMID: 23456885.
5: Quednow BB, Treyer V, Hasler F, Dörig N, Wyss MT, Burger C, Rentsch KM, Westera G, Schubiger PA, Buck A, Vollenweider FX. Assessment of serotonin release capacity in the human brain using dexfenfluramine challenge and [18F]altanserin positron emission tomography. Neuroimage. 2012 Feb 15;59(4):3922-32. doi: 10.1016/j.neuroimage.2011.09.045. Epub 2011 Oct 5. PubMed PMID: 21996132.
6: Martín A, Szczupak B, Gómez-Vallejo V, Plaza S, Padró D, Cano A, Llop J. PET imaging of serotoninergic neurotransmission with [(11)C]DASB and [(18)F]altanserin after focal cerebral ischemia in rats. J Cereb Blood Flow Metab. 2013 Dec;33(12):1967-75. doi: 10.1038/jcbfm.2013.156. Epub 2013 Aug 28. PubMed PMID: 23982048; PubMed Central PMCID: PMC3851906.
7: Ungersboeck J, Richter S, Collier L, Mitterhauser M, Karanikas G, Lanzenberger R, Dudczak R, Wadsak W. Radiolabeling of [18F]altanserin - a microfluidic approach. Nucl Med Biol. 2012 Oct;39(7):1087-92. doi: 10.1016/j.nucmedbio.2012.04.004. Epub 2012 May 23. PubMed PMID: 22633218.
8: Riss PJ, Hong YT, Williamson D, Caprioli D, Sitnikov S, Ferrari V, Sawiak SJ, Baron JC, Dalley JW, Fryer TD, Aigbirhio FI. Validation and quantification of [18F]altanserin binding in the rat brain using blood input and reference tissue modeling. J Cereb Blood Flow Metab. 2011 Dec;31(12):2334-42. doi: 10.1038/jcbfm.2011.94. Epub 2011 Jul 13. PubMed PMID: 21750562; PubMed Central PMCID: PMC3323196.
9: Pinborg LH, Adams KH, Yndgaard S, Hasselbalch SG, Holm S, Kristiansen H, Paulson OB, Knudsen GM. [18F]altanserin binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge. J Cereb Blood Flow Metab. 2004 Sep;24(9):1037-45. PubMed PMID: 15356424.
10: Hasler F, Kuznetsova OF, Krasikova RN, Cservenyak T, Quednow BB, Vollenweider FX, Ametamey SM, Westera G. GMP-compliant radiosynthesis of [18F]altanserin and human plasma metabolite studies. Appl Radiat Isot. 2009 Apr;67(4):598-601. doi: 10.1016/j.apradiso.2008.12.007. Epub 2008 Dec 24. PubMed PMID: 19162492.
11: Biver F, Lotstra F, Monclus M, Dethy S, Damhaut P, Wikler D, Luxen A, Goldman S. In vivo binding of [18F]altanserin to rat brain 5HT2 receptors: a film and electronic autoradiographic study. Nucl Med Biol. 1997 May;24(4):357-60. PubMed PMID: 9257335.
12: Price JC, Lopresti BJ, Meltzer CC, Smith GS, Mason NS, Huang Y, Holt DP, Gunn RN, Mathis CA. Analyses of [(18)F]altanserin bolus injection PET data. II: consideration of radiolabeled metabolites in humans. Synapse. 2001 Jul;41(1):11-21. PubMed PMID: 11354009.
13: Pinborg LH, Adams KH, Svarer C, Holm S, Hasselbalch SG, Haugbøl S, Madsen J, Knudsen GM. Quantification of 5-HT2A receptors in the human brain using [18F]altanserin-PET and the bolus/infusion approach. J Cereb Blood Flow Metab. 2003 Aug;23(8):985-96. PubMed PMID: 12902843.
14: Matusch A, Hurlemann R, Rota Kops E, Winz OH, Elmenhorst D, Herzog H, Zilles K, Bauer A. Acute S-ketamine application does not alter cerebral [18F]altanserin binding: a pilot PET study in humans. J Neural Transm (Vienna). 2007;114(11):1433-42. Epub 2007 Jun 1. PubMed PMID: 17541696.
15: Hautzel H, Müller HW, Herzog H, Grandt R. Cognition-induced modulation of serotonin in the orbitofrontal cortex: a controlled cross-over PET study of a delayed match-to-sample task using the 5-HT2a receptor antagonist [18F]altanserin. Neuroimage. 2011 Oct 1;58(3):905-11. doi: 10.1016/j.neuroimage.2011.06.009. Epub 2011 Jun 17. PubMed PMID: 21722741.
16: Kupers R, Frokjaer VG, Naert A, Christensen R, Budtz-Joergensen E, Kehlet H, Knudsen GM. A PET [18F]altanserin study of 5-HT2A receptor binding in the human brain and responses to painful heat stimulation. Neuroimage. 2009 Feb 1;44(3):1001-7. doi: 10.1016/j.neuroimage.2008.10.011. Epub 2008 Oct 28. PubMed PMID: 19007894.
17: Marner L, Frokjaer VG, Kalbitzer J, Lehel S, Madsen K, Baaré WF, Knudsen GM, Hasselbalch SG. Loss of serotonin 2A receptors exceeds loss of serotonergic projections in early Alzheimer's disease: a combined [11C]DASB and [18F]altanserin-PET study. Neurobiol Aging. 2012 Mar;33(3):479-87. doi: 10.1016/j.neurobiolaging.2010.03.023. Epub 2010 May 26. PubMed PMID: 20510480.
18: Kristiansen H, Elfving B, Plenge P, Pinborg LH, Gillings N, Knudsen GM. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. Synapse. 2005 Dec 15;58(4):249-57. PubMed PMID: 16206185.
19: van Dyck CH, Tan PZ, Baldwin RM, Amici LA, Garg PK, Ng CK, Soufer R, Charney DS, Innis RB. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]altanserin. J Nucl Med. 2000 Feb;41(2):234-41. PubMed PMID: 10688105.
20: Smith GS, Price JC, Lopresti BJ, Huang Y, Simpson N, Holt D, Mason NS, Meltzer CC, Sweet RA, Nichols T, Sashin D, Mathis CA. Test-retest variability of serotonin 5-HT2A receptor binding measured with positron emission tomography and [18F]altanserin in the human brain. Synapse. 1998 Dec;30(4):380-92. PubMed PMID: 9826230.

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